

# In-Depth Technical Guide: 4,5-Difluoro-2-nitrobenzonitrile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4,5-Difluoro-2-nitrobenzonitrile

Cat. No.: B064013

[Get Quote](#)

CAS Number: 165671-05-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4,5-Difluoro-2-nitrobenzonitrile**, a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of public data for this specific isomer, this guide combines confirmed essential information with extrapolated data from closely related compounds to provide a practical resource for researchers.

## Chemical and Physical Properties

**4,5-Difluoro-2-nitrobenzonitrile** is a solid organic compound with the chemical formula  $C_7H_2F_2N_2O_2$ .<sup>[1][2]</sup> The presence of two fluorine atoms, a nitro group, and a nitrile group on the benzene ring makes it a versatile intermediate for the synthesis of more complex molecules.<sup>[3]</sup> The electron-withdrawing nature of these substituents significantly influences the reactivity of the aromatic ring.

Table 1: Physicochemical Properties of **4,5-Difluoro-2-nitrobenzonitrile** and Related Isomers

Property	4,5-Difluoro-2-nitrobenzonitrile	2,4-Difluoro-5-nitrobenzonitrile (CAS: 67152-20-9)
CAS Number	165671-05-6[1][2][4]	67152-20-9[5]
Molecular Formula	C <sub>7</sub> H <sub>2</sub> F <sub>2</sub> N <sub>2</sub> O <sub>2</sub> [1][2]	C <sub>7</sub> H <sub>2</sub> F <sub>2</sub> N <sub>2</sub> O <sub>2</sub> [5]
Molecular Weight	184.10 g/mol [4]	184.10 g/mol [5]
Appearance	Solid (predicted)	Data not available
Melting Point	Data not available	Data not available
Boiling Point	Data not available	Data not available
Solubility	Data not available	Data not available

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4,5-Difluoro-2-nitrobenzonitrile** (CAS 165671-05-6) is not readily available in the public domain, a plausible synthetic route can be devised based on established organic chemistry principles and published methods for analogous compounds. A common strategy for introducing a nitrile group to an aromatic ring is through the Sandmeyer reaction of a corresponding aniline or via nucleophilic aromatic substitution on a suitable precursor.

A hypothetical, yet chemically sound, multi-step synthesis is outlined below. This protocol is illustrative and would require optimization in a laboratory setting.

### Hypothetical Synthesis of 4,5-Difluoro-2-nitrobenzonitrile

#### Step 1: Nitration of 1,2-Difluorobenzene

- Reaction: 1,2-Difluorobenzene is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring. This reaction typically yields a mixture of isomers, including 3,4-difluoronitrobenzene and 2,3-difluoronitrobenzene.
- Protocol:

- To a stirred and cooled (0-10 °C) mixture of concentrated sulfuric acid, slowly add 1,2-difluorobenzene.
- Add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction to stir at room temperature for several hours.
- Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane).
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the isomers via column chromatography.

#### Step 2: Amination of 3,4-Difluoronitrobenzene

- Reaction: The purified 3,4-difluoronitrobenzene is subjected to nucleophilic aromatic substitution with ammonia to replace one of the fluorine atoms with an amino group, yielding 4-fluoro-2-nitroaniline or 5-fluoro-2-nitroaniline.
- Protocol:
  - In a sealed pressure vessel, dissolve 3,4-difluoronitrobenzene in a suitable solvent (e.g., ethanol).
  - Saturate the solution with ammonia gas or add a concentrated aqueous ammonia solution.
  - Heat the mixture to a specified temperature and maintain it for several hours.
  - After cooling, the product is isolated by filtration or extraction.

#### Step 3: Sandmeyer Reaction to form **4,5-Difluoro-2-nitrobenzonitrile**

- Reaction: The resulting amino compound (e.g., a difluoro-nitroaniline precursor) is converted to the corresponding nitrile via a Sandmeyer reaction.

- Protocol:
  - Dissolve the difluoro-nitroaniline in an acidic aqueous solution (e.g., HCl or H<sub>2</sub>SO<sub>4</sub>) and cool to 0-5 °C.
  - Add a solution of sodium nitrite in water dropwise to form the diazonium salt.
  - In a separate flask, prepare a solution of copper(I) cyanide.
  - Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
  - Allow the reaction to warm to room temperature and stir for several hours.
  - Extract the product with an organic solvent, wash, dry, and purify by column chromatography or recrystallization.

## Spectroscopic Characterization

Detailed spectroscopic data for **4,5-Difluoro-2-nitrobenzonitrile** is not available. However, based on its structure and data from similar compounds like 2,4-difluoronitrobenzene and 4-nitrobenzonitrile, the following spectral characteristics can be anticipated.

Table 2: Predicted Spectroscopic Data for **4,5-Difluoro-2-nitrobenzonitrile**

Technique	Predicted Features
$^1\text{H}$ NMR	Two aromatic protons would be observed, each showing complex splitting patterns due to coupling with each other and with the two fluorine atoms.
$^{13}\text{C}$ NMR	Seven distinct carbon signals are expected. The carbon attached to the nitrile group would appear in the 110-120 ppm region. The carbons attached to the fluorine atoms would show large C-F coupling constants. The carbon attached to the nitro group would be downfield shifted.
$^{19}\text{F}$ NMR	Two distinct signals are expected for the two non-equivalent fluorine atoms, each showing coupling to the other fluorine and to the adjacent aromatic protons.
IR Spectroscopy	Characteristic absorption bands would be expected for the $\text{C}\equiv\text{N}$ stretch (around $2230\text{ cm}^{-1}$ ), asymmetric and symmetric $\text{NO}_2$ stretches (around $1530$ and $1350\text{ cm}^{-1}$ , respectively), and C-F stretches (in the $1100$ - $1300\text{ cm}^{-1}$ region).[6]
Mass Spectrometry	The molecular ion peak ( $\text{M}^+$ ) would be observed at $m/z$ 184. Fragmentation would likely involve the loss of $\text{NO}_2$ , $\text{CN}$ , and $\text{HF}$ .

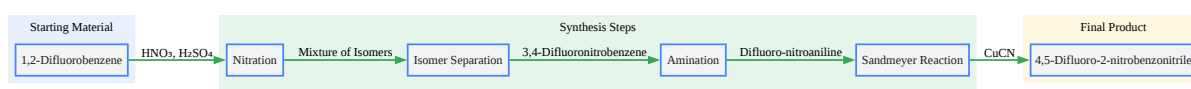
## Applications in Drug Development and Medicinal Chemistry

Fluorinated benzonitriles are important building blocks in medicinal chemistry. The introduction of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[3] The nitrile group can act as a hydrogen bond acceptor or be used as a synthetic handle for the creation of other functional groups. The nitro group can be a key pharmacophore or be reduced to an amino group, which can then be further functionalized.

While no specific biological activity or signaling pathway has been reported for **4,5-Difluoro-2-nitrobenzonitrile** itself, its structural motifs are present in various biologically active molecules. For instance, substituted nitroaromatics are precursors to many kinase inhibitors and other therapeutic agents.

## Visualizations

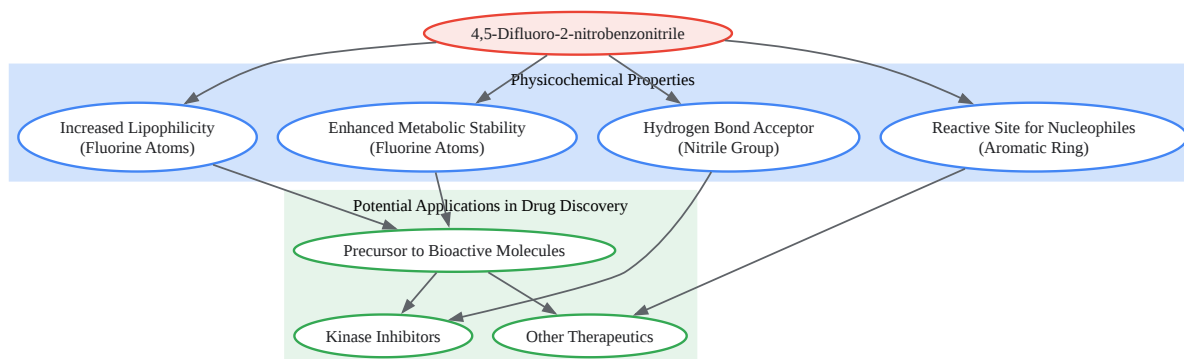
Diagram 1: Hypothetical Synthetic Workflow



[Click to download full resolution via product page](#)

Caption: Hypothetical workflow for the synthesis of **4,5-Difluoro-2-nitrobenzonitrile**.

Diagram 2: Logical Relationship of Functional Groups in Drug Discovery



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 2. pschemicals.com [pschemicals.com]
- 3. nbino.com [nbino.com]
- 4. 165671-05-6 | 4,5-difluoro-2-nitrobenzonitrile - Alachem Co., Ltd. [alachem.co.jp]

- 5. 2,4-Difluoro-5-nitrobenzonitrile | C<sub>7</sub>H<sub>2</sub>F<sub>2</sub>N<sub>2</sub>O<sub>2</sub> | CID 11819715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 4,5-Difluoro-2-nitrobenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b064013#4-5-difluoro-2-nitrobenzonitrile-cas-number]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)